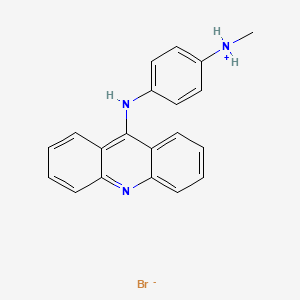
9-(p-(Methylamino)anilino)acridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(p-(Methylamino)anilino)acridine hydrobromide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of acridine, a class of compounds known for their fluorescent properties and biological activity.
准备方法
The synthesis of 9-(p-(Methylamino)anilino)acridine hydrobromide typically involves the reaction of acridine derivatives with p-(Methylamino)aniline in the presence of hydrobromic acid. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
9-(p-(Methylamino)anilino)acridine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methylamino group can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
9-(p-(Methylamino)anilino)acridine hydrobromide has several scientific research applications:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and spectroscopy.
Biology: The compound is employed in studying cellular processes due to its ability to intercalate with DNA and RNA, making it useful in genetic and molecular biology research.
Industry: The compound is used in the development of new materials and as a component in certain industrial processes.
作用机制
The mechanism of action of 9-(p-(Methylamino)anilino)acridine hydrobromide involves its interaction with DNA and RNA. The compound intercalates between the base pairs of nucleic acids, disrupting their structure and function. This intercalation inhibits the activity of enzymes such as topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in its application as an anti-cancer agent .
相似化合物的比较
9-(p-(Methylamino)anilino)acridine hydrobromide can be compared with other acridine derivatives, such as:
9-Aminoacridine: Known for its use as a fluorescent dye and antiseptic.
Quinacrine: Used as an anti-malarial drug and in cancer research.
Acriflavine: Employed as an antiseptic and in cancer research.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with nucleic acids and enzymes, making it a valuable tool in scientific research and potential therapeutic applications .
属性
CAS 编号 |
37045-40-2 |
|---|---|
分子式 |
C20H18BrN3 |
分子量 |
380.3 g/mol |
IUPAC 名称 |
[4-(acridin-9-ylamino)phenyl]-methylazanium;bromide |
InChI |
InChI=1S/C20H17N3.BrH/c1-21-14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20;/h2-13,21H,1H3,(H,22,23);1H |
InChI 键 |
LSZIPJNVCUHDOE-UHFFFAOYSA-N |
规范 SMILES |
C[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


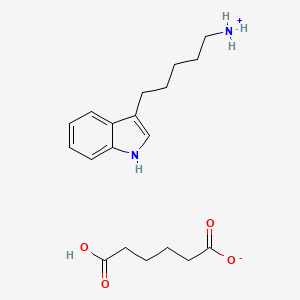


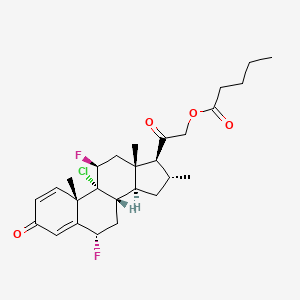


![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)

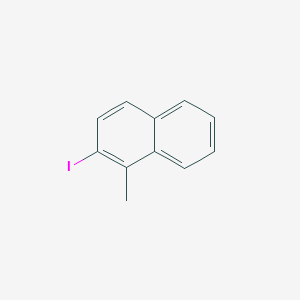

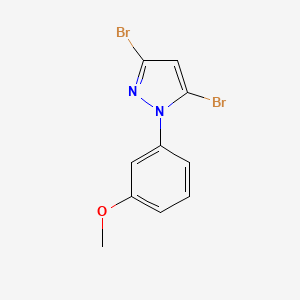

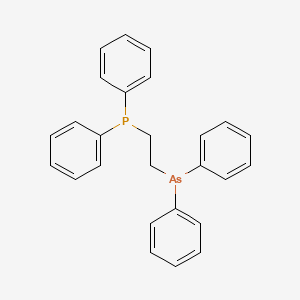
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)
